Cas no 150698-77-4 (2-Chloro-5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine)
2-Chloro-5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine
- 1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanol
- 1-(6-Chloro-pyridin-3-yl)-2,2,2-trifluoro-ethanol
- 1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol
- 6-Chloro-alpha-(trifluoromethyl)pyridine-3-methanol
- SY250337
- 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoro-ethanol
- SCHEMBL2424357
- MFCD27579698
- A1-20084
- F84174
- CS-0447086
- EN300-362985
- AKOS040803023
- 150698-77-4
- 2-Chloro-5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine
-
- Inchi: 1S/C7H5ClF3NO/c8-5-2-1-4(3-12-5)6(13)7(9,10)11/h1-3,6,13H
- InChI Key: SPONQQBDNAPFFT-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C=N1)C(C(F)(F)F)O
Computed Properties
- Exact Mass: 211.0011760g/mol
- Monoisotopic Mass: 211.0011760g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 33.1
2-Chloro-5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 198312-2.500g |
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoro-ethanol, 95% |
150698-77-4 | 95% | 2.500g |
$1,733.00 | 2021-06-27 | |
| eNovation Chemicals LLC | D779301-5g |
6-Chloro-alpha-(trifluoromethyl)pyridine-3-methanol |
150698-77-4 | 95% | 5g |
$1320 | 2024-07-20 | |
| Enamine | EN300-362985-0.05g |
1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol |
150698-77-4 | 95% | 0.05g |
$174.0 | 2023-03-07 | |
| Enamine | EN300-362985-0.1g |
1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol |
150698-77-4 | 95% | 0.1g |
$257.0 | 2023-03-07 | |
| Enamine | EN300-362985-0.25g |
1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol |
150698-77-4 | 95% | 0.25g |
$367.0 | 2023-03-07 | |
| Enamine | EN300-362985-0.5g |
1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol |
150698-77-4 | 95% | 0.5g |
$579.0 | 2023-03-07 | |
| Enamine | EN300-362985-1.0g |
1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol |
150698-77-4 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-362985-2.5g |
1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol |
150698-77-4 | 95% | 2.5g |
$1454.0 | 2023-03-07 | |
| Enamine | EN300-362985-5.0g |
1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol |
150698-77-4 | 95% | 5.0g |
$2152.0 | 2023-03-07 | |
| Enamine | EN300-362985-10.0g |
1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol |
150698-77-4 | 95% | 10.0g |
$3191.0 | 2023-03-07 |
2-Chloro-5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 2-Chloro-5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine
Research Update on 2-Chloro-5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine (CAS: 150698-77-4) in Chemical Biology and Pharmaceutical Applications
The compound 2-Chloro-5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine (CAS: 150698-77-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its pyridine core and trifluoro-hydroxyethyl substituent, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of bioactive compounds. Recent studies have explored its potential applications in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 2-Chloro-5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine as a key intermediate in the synthesis of novel kinase inhibitors. The research demonstrated that the trifluoro-hydroxyethyl group enhances the binding affinity of the resulting inhibitors to their target kinases, likely due to its electron-withdrawing properties and steric effects. This finding opens new avenues for the design of more potent and selective kinase inhibitors, which are crucial in cancer therapy.
In the realm of agrochemical research, a recent patent application (WO2023051234) highlighted the use of 150698-77-4 as a building block for novel pesticides. The compound's structural features contribute to improved metabolic stability in plants while maintaining low toxicity to non-target organisms. This dual advantage positions it as a promising candidate for the development of next-generation, environmentally friendly agrochemicals.
Advanced computational studies have provided insights into the molecular interactions of 2-Chloro-5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine with biological targets. Molecular docking simulations revealed that the chlorine atom at the 2-position and the hydroxyethyl group at the 5-position create optimal hydrogen bonding patterns with various enzyme active sites. These computational predictions have been corroborated by X-ray crystallography data in several protein-ligand complexes.
The synthetic accessibility of 150698-77-4 has also been improved through recent methodological developments. A 2024 publication in Organic Process Research & Development described a scalable, high-yield synthesis route that reduces the number of purification steps while maintaining excellent enantiomeric purity. This process innovation addresses previous challenges in large-scale production, making the compound more accessible for both academic and industrial applications.
Pharmacokinetic studies of derivatives containing the 2-Chloro-5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine moiety have shown favorable absorption and distribution profiles. The trifluoromethyl group appears to enhance membrane permeability while the hydroxyl group facilitates metabolic clearance, resulting in compounds with balanced pharmacokinetic properties. These characteristics are particularly valuable in central nervous system drug development where blood-brain barrier penetration is crucial.
Emerging research suggests potential applications of this compound in positron emission tomography (PET) tracer development. The fluorine atoms present in the structure provide opportunities for 18F-labeling, enabling the creation of radiotracers for imaging studies. Preliminary animal studies have demonstrated good in vivo stability and target specificity of such labeled derivatives.
In conclusion, 2-Chloro-5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine (150698-77-4) continues to demonstrate versatility across multiple research domains. Its unique structural features contribute to diverse biological activities and make it a valuable scaffold in medicinal chemistry. Ongoing research is expected to further expand its applications, particularly in targeted drug delivery systems and diagnostic agents. The compound's growing importance underscores the need for continued investigation into its synthetic modifications and biological interactions.
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